N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide
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Overview
Description
- N’-[(E)-(4-butoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide, also known as UV-1 , is a compound with the chemical formula C₁₇H₁₈N₂O₂ .
- It serves as an efficient ultraviolet (UV) absorber and finds widespread use in various materials, including polyurethanes, adhesives, and foams.
Preparation Methods
- The synthetic route to UV-1 involves starting with 4-aminobenzoic acid ethyl ester and N-methylaniline as raw materials .
- Here’s a summary of the synthesis:
- React 4-aminobenzoic acid ethyl ester and N-methylaniline to form the intermediate (4-ethoxycarbonylphenyl)methanamidine ethyl ester.
- Further react the intermediate with N-methylaniline to obtain UV-1 .
- The overall yield for this process is approximately 82.5%.
Chemical Reactions Analysis
- UV-1 undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions:
- Oxidation: UV-1 can be oxidized using appropriate oxidants.
- Reduction: Reduction reactions can modify the compound’s functional groups.
- Substitution: UV-1 can participate in nucleophilic substitution reactions.
- Major products formed depend on the specific reaction conditions.
Scientific Research Applications
- UV-1’s applications span multiple fields:
Polyurethane Materials: Enhances UV resistance in foams and coatings.
Adhesives: Improves outdoor durability.
Leather and Coatings: Enhances light stability.
Other Industries: Used in paints, plastics, and more .
Mechanism of Action
- UV-1 absorbs UV radiation, protecting materials from photodegradation.
- It likely acts by dissipating absorbed energy as heat or by preventing UV-induced chemical reactions.
- Molecular targets and pathways involved require further research.
Comparison with Similar Compounds
- UV-1’s uniqueness lies in its superior UV-absorbing properties compared to other UV stabilizers.
- Similar compounds include other UV absorbers like benzotriazoles and benzophenones .
Properties
CAS No. |
769146-51-2 |
---|---|
Molecular Formula |
C23H23N3O3 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide |
InChI |
InChI=1S/C23H23N3O3/c1-2-3-15-29-19-13-11-17(12-14-19)16-24-26-23(28)22(27)25-21-10-6-8-18-7-4-5-9-20(18)21/h4-14,16H,2-3,15H2,1H3,(H,25,27)(H,26,28)/b24-16+ |
InChI Key |
SMDPKZVJZCAVLP-LFVJCYFKSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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